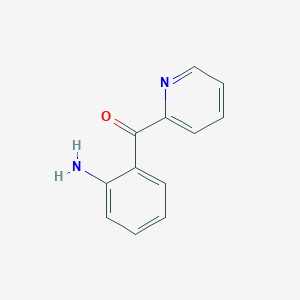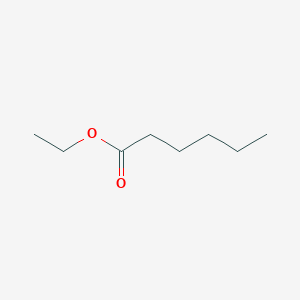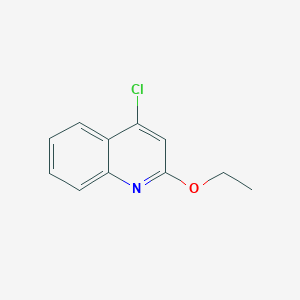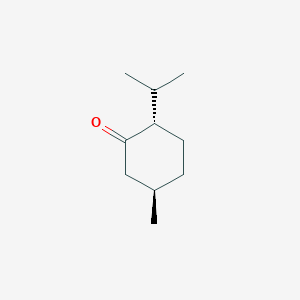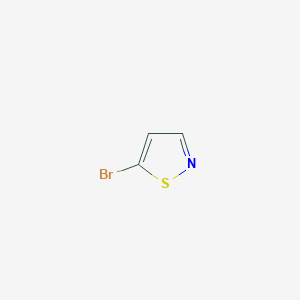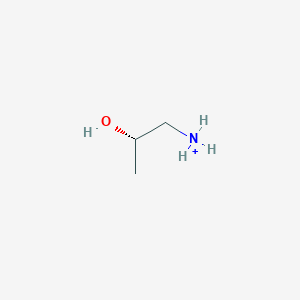![molecular formula C14H8Br3N B043047 4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carbonitrile CAS No. 876063-64-8](/img/structure/B43047.png)
4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Environmental Concentrations and Toxicology of Brominated Phenols
2,4,6-Tribromophenol is a widely produced brominated phenol with environmental significance due to its role as an intermediate in the synthesis of brominated flame retardants and as a degradation product of these substances. It is used as a pesticide and occurs naturally in certain aquatic organisms. Despite its ubiquitous presence in the environment, there is limited knowledge about its toxicokinetics and toxicodynamics. Further research is essential due to the emergence of new flame retardants that can degrade into 2,4,6-tribromophenol, impacting aquatic matrices, house dust, and food, which are critical exposure routes for humans (Koch & Sures, 2018).
Novel Triazole Derivatives
Triazoles are a class of heterocyclic compounds significant in drug preparation due to their diverse biological activities. The structural variations of triazoles enable a range of potential uses, attracting interest in developing new synthesis methods and evaluating their biological effects. This review emphasizes the therapeutically active 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivative patents, highlighting the need for more efficient preparations considering green chemistry and sustainability. Additionally, it suggests the urgency in finding new prototypes for emerging diseases and antibiotic-resistant bacteria (Ferreira et al., 2013).
Remediation of Polychlorinated Biphenyls (PCBs)
PCBs are persistent organic pollutants with a significant environmental presence. This review discusses the most common remediation solutions for PCBs, including phytoremediation, microbial degradation, chemical dehalogenation, and activated carbon removal. It also explores emerging methods such as supercritical water oxidation and nanoscale zero-valent iron-based reductive dehalogenation. The paper highlights the need for further research in these areas and the potential of combining technologies for effective PCB remediation (Jing, Fusi & Kjellerup, 2018).
Propiedades
IUPAC Name |
2-[4-(tribromomethyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br3N/c15-14(16,17)12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-18/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOBZMJHPMWMLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C(Br)(Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

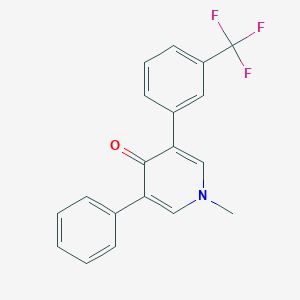
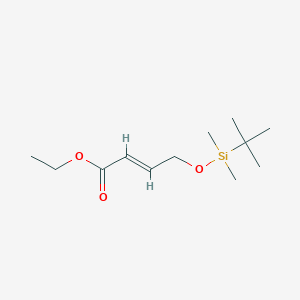
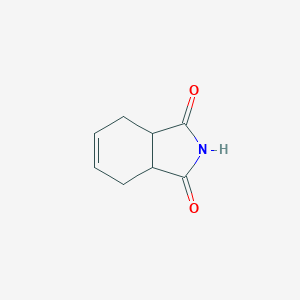
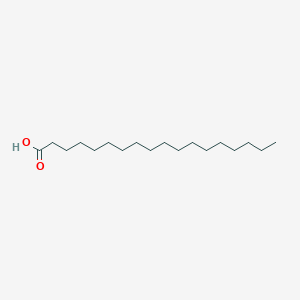
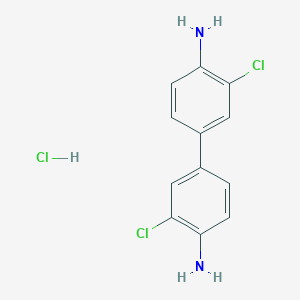
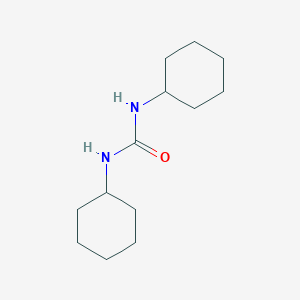
![2-[2,6-Dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B42980.png)
